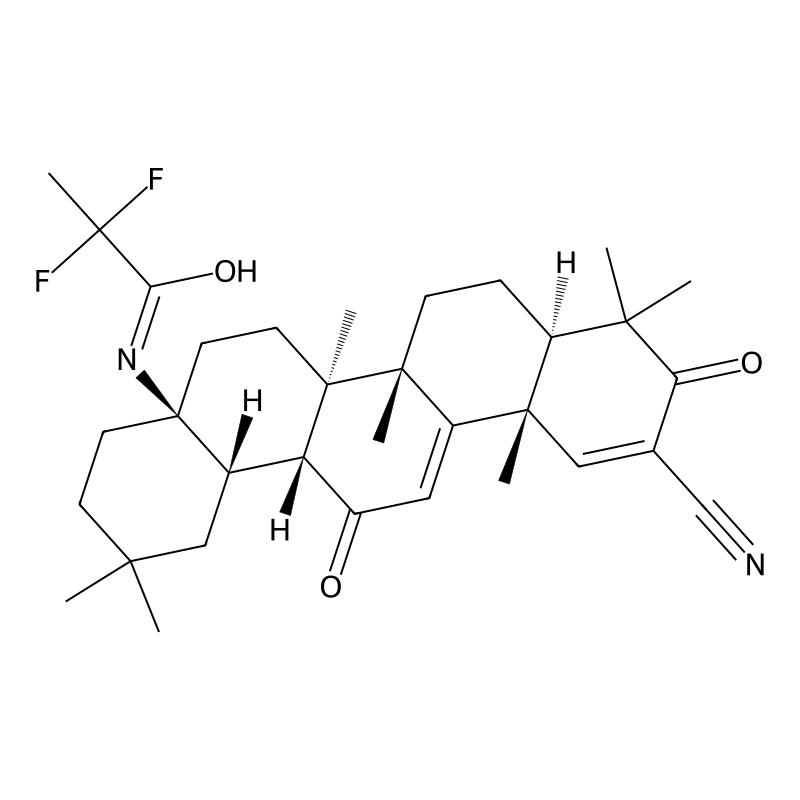

Omaveloxolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Omaveloxolone exerts its effects by binding to Kelch-like ECH associated protein 1 (Keap1) []. This binding disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of the transcription factor Nrf2 []. Nrf2 plays a crucial role in regulating the expression of genes involved in antioxidant defense and mitochondrial function []. By increasing Nrf2 levels, omaveloxolone is believed to enhance the cell's ability to combat oxidative stress and improve mitochondrial bioenergetics [].

Preclinical Studies

In vitro studies using fibroblasts from both mouse models of Friedreich's ataxia (FRDA) and human FRDA patients have shown that omaveloxolone can restore mitochondrial function []. This suggests a potential therapeutic benefit for FRDA, a progressive neurodegenerative disorder caused by mitochondrial dysfunction.

Omaveloxolone, also known as RTA-408, is a synthetic triterpenoid compound that exhibits significant antioxidant and anti-inflammatory properties. It is primarily developed for the treatment of Friedreich's ataxia, a rare genetic disorder that affects the nervous system and the heart. The compound operates by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which plays a crucial role in cellular defense against oxidative stress. Additionally, omaveloxolone inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, further enhancing its therapeutic potential by reducing inflammation .

Chemical Structure and Properties

Omaveloxolone has a molecular formula of C₃₃H₄₄F₂N₂O₃ and a molar mass of approximately 554.723 g/mol. Its structure includes several functional groups that contribute to its biological activity, including a difluoromethyl moiety and a triterpenoid backbone derived from oleanolic acid .

The precise mechanism by which omaveloxolone exerts its beneficial effects in FA is still under investigation. However, it is believed to work by increasing the activity of frataxin, a protein essential for mitochondrial iron homeostasis [, ]. Mutations in the frataxin gene are the underlying cause of FA, and omaveloxolone may help mitigate the cellular damage caused by frataxin deficiency [].

Key Reactions:- Activation of Nrf2: Omaveloxolone binds to the Keap1 protein, leading to the stabilization and activation of Nrf2. This action promotes the transcription of various antioxidant genes.

- Inhibition of NF-κB: By inhibiting this pathway, omaveloxolone reduces the expression of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects .

Omaveloxolone exhibits multiple biological activities that are beneficial in treating conditions characterized by oxidative stress and inflammation:

- Antioxidant Activity: By activating Nrf2, omaveloxolone enhances the expression of genes involved in antioxidant defense mechanisms, thereby reducing oxidative damage in cells .

- Anti-inflammatory Effects: The inhibition of NF-κB leads to decreased production of inflammatory cytokines, which is crucial for managing conditions like Friedreich's ataxia .

- Mitochondrial Biogenesis: Omaveloxolone has been shown to improve mitochondrial function and increase mitochondrial biogenesis, which is particularly relevant in diseases involving mitochondrial dysfunction .

The synthesis of omaveloxolone involves several steps starting from oleanolic acid or its derivatives. The process typically includes:

- Modification of Oleanolic Acid: Chemical modifications are performed to introduce functional groups that enhance the compound's activity.

- Formation of Key Intermediates: Intermediate compounds are synthesized through various reactions such as oxidation, reduction, and acylation.

- Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification processes such as chromatography to ensure high purity levels suitable for clinical use .

Omaveloxolone is primarily indicated for:

- Friedreich's Ataxia: Approved by the US Food and Drug Administration in February 2023 for this condition.

- Mitochondrial Disorders: Under investigation for potential benefits in other mitochondrial dysfunctions.

- Cancer Therapy: Explored for its anticancer properties due to its ability to modulate oxidative stress and inflammation .

Interaction studies have demonstrated that omaveloxolone can influence various metabolic pathways through its effects on Nrf2 and NF-κB signaling. Notably:

- Drug Interactions: Omaveloxolone may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during co-administration.

- Biomarker Modulation: It has been shown to affect levels of liver enzymes such as alanine transaminase and aspartate aminotransferase without causing liver injury, indicating a complex interaction with hepatic metabolism .

Several compounds share structural or functional similarities with omaveloxolone, particularly in their roles as Nrf2 activators or anti-inflammatory agents:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Bardoxolone Methyl | Synthetic Triterpenoid | Cancer therapy | Previously studied for chronic kidney disease; similar mechanism but different applications |

| Oleanolic Acid | Natural Triterpenoid | Anti-inflammatory | Naturally occurring; less potent than synthetic derivatives |

| Sulforaphane | Natural Isothiocyanate | Cancer prevention | Found in cruciferous vegetables; strong Nrf2 activator but less targeted than omaveloxolone |

| Curcumin | Natural Polyphenol | Anti-inflammatory | Known for broad anti-inflammatory effects; less specific than omaveloxolone |

Omaveloxolone stands out due to its specific targeting of mitochondrial dysfunction and its dual mechanism involving both Nrf2 activation and NF-κB inhibition, making it a promising candidate in treating diseases associated with oxidative stress .

The historical development of synthetic triterpenoids represents a remarkable journey spanning over two centuries, beginning with the initial isolation of natural triterpenoid compounds and evolving into sophisticated synthetic methodologies capable of producing highly active pharmaceutical agents. The foundation of triterpenoid research can be traced to 1788, when Lowitz first extracted betulin from birch bark, though it was not until 1831 that Mason provided the compound with its definitive nomenclature. During the nineteenth century, researchers systematically isolated key triterpenoids including oleanolic acid, ursolic acid, and glycyrrhetinic acid, establishing the fundamental chemical frameworks that would later serve as templates for synthetic modifications. The isolation of pure α-amyrin and β-amyrin by Vesterberg in 1887, along with the determination of their molecular formulas, marked a crucial milestone in understanding the structural complexity of these natural products.

The theoretical foundation for triterpenoid biosynthesis and synthetic chemistry was revolutionized in 1953 when Ruzicka formulated the isoprene rule theory, providing a unifying principle for understanding the biogenetic origins of these compounds. This theoretical framework established that triterpenoids arise through enzyme-driven cyclization of squalene or oxidosqualene precursors, following predictable biogenetic patterns that could be exploited for synthetic purposes. The fundamental reaction patterns for triterpenoid biosynthesis, elucidated more than fifty years ago by Ruzicka and colleagues, led to the formulation of the biogenetic isoprene rule, which subsequently inspired classic synthetic work by pioneering research groups including those of Corey, Ireland, Johnson, Stork, and Van Tamelen.

The development of synthetic oleanane triterpenoids gained significant momentum in the late twentieth century with the recognition that natural triterpenoids could serve as scaffolds for chemical modification to enhance biological activity. The synthesis of novel oleanane triterpenoids with modified rings A and C demonstrated that strategic structural modifications could dramatically improve biological activity, with compounds such as methyl 2-carboxy-3,12-dioxooleana-1,9-dien-28-oate showing inhibitory activity comparable to 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO). The development of CDDO itself represented a watershed moment in synthetic triterpenoid chemistry, as this compound demonstrated exceptional biological activity with an inhibitory concentration of 0.2 μM in nitric oxide production assays.

The systematic exploration of ring modifications led to the discovery that introduction of electron-withdrawing groups at specific positions could dramatically enhance biological activity through mechanisms involving conjugate addition reactions. The development of CDDO and related compounds established the principle that synthetic modifications of natural triterpenoid scaffolds could yield compounds with significantly enhanced therapeutic potential compared to their natural precursors. These foundational discoveries established the conceptual framework for the development of second-generation synthetic triterpenoids, including omaveloxolone, which incorporated lessons learned from earlier synthetic efforts to optimize both biological activity and pharmaceutical properties.

Position of Omaveloxolone in Pharmaceutical Research

Omaveloxolone occupies a distinctive position in contemporary pharmaceutical research as the first approved therapeutic agent specifically designed for the treatment of Friedreich ataxia, representing a paradigm shift in the approach to treating rare neurodegenerative diseases. The compound received approval from the United States Food and Drug Administration in February 2023, followed by European Medicines Agency approval in 2024, marking the culmination of over 160 years since the initial description of Friedreich ataxia in 1863. This approval represents a significant milestone in rare disease therapeutics, as it took over 100 years to identify the genetic cause of Friedreich ataxia and nearly 30 additional years to develop the first specific treatment.

The pharmaceutical significance of omaveloxolone extends beyond its role as a treatment for Friedreich ataxia, as it represents a successful application of nuclear factor (erythroid-derived 2)-like 2 pathway modulation in clinical therapeutics. The compound functions as an activator of the nuclear factor (erythroid-derived 2)-like 2 pathway, a critical regulator of cellular redox homeostasis and mitochondrial function that is pathologically suppressed in Friedreich ataxia patients. This mechanism of action positions omaveloxolone within a broader category of pharmaceutical agents designed to modulate fundamental cellular stress response pathways, representing a systems-based approach to therapeutic intervention.

The clinical development of omaveloxolone was supported by extensive preclinical research demonstrating its ability to disrupt the nuclear factor (erythroid-derived 2)-like 2-Kelch-like ECH-associated protein 1 complex, allowing nuclear factor (erythroid-derived 2)-like 2 accumulation and nuclear translocation. This mechanism enables the regulation of antioxidant gene transcription, ultimately reducing oxidative and inflammatory stress while improving mitochondrial metabolism. The therapeutic rationale for omaveloxolone development was strengthened by studies demonstrating reduced nuclear factor (erythroid-derived 2)-like 2 expression and impaired nuclear translocation in response to oxidative stress in Friedreich ataxia models.

| Clinical Development Milestone | Date | Regulatory Body | Significance |

|---|---|---|---|

| United States Approval | February 2023 | Food and Drug Administration | First specific treatment for Friedreich ataxia |

| European Approval | 2024 | European Medicines Agency | International recognition of therapeutic value |

| Clinical Trial Initiation | Prior to 2023 | Multiple | MOXIe trial establishment |

| Orphan Drug Designation | Prior to approval | Multiple agencies | Recognition of rare disease status |

The clinical efficacy of omaveloxolone was established through the MOXIe clinical trial, a double-blind, randomized, placebo-controlled study that enrolled 103 Friedreich ataxia patients across the United States, Europe, and Australia. The trial design utilized the modified Friedreich Ataxia Rating Scale as the primary endpoint, demonstrating a significant change of -2.40 ± 0.96 points in the treatment group compared to placebo after 48 weeks of treatment. The delayed-start analysis of the open-label extension phase provided additional evidence of sustained benefit for patients who initiated omaveloxolone treatment earlier compared to those who began treatment in the extension phase.

Classification and Chemical Taxonomy

Omaveloxolone belongs to the class of synthetic organic compounds known as semisynthetic oleanane triterpenoids, representing a sophisticated example of natural product modification for pharmaceutical applications. The compound's chemical classification places it within the broader category of cyclohexenones, which are characterized by a six-membered aliphatic ring containing a ketone group and one endocyclic double bond. This classification reflects the compound's fundamental structural architecture while highlighting its position within the larger family of oxygen-containing organic compounds.

The molecular formula of omaveloxolone is C₃₃H₄₄F₂N₂O₃, with a molecular weight of 554.723 daltons, reflecting the complex polycyclic structure characteristic of triterpenoid compounds. The International Union of Pure and Applied Chemistry nomenclature for omaveloxolone is N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide, which precisely defines the stereochemical configuration and substitution pattern of this complex molecule. The Chemical Abstracts Service registry number 1474034-05-3 provides a unique identifier for this compound within chemical databases and regulatory frameworks.

| Chemical Classification Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₃₃H₄₄F₂N₂O₃ | Defines elemental composition |

| Molecular Weight | 554.723 Da | Indicates molecular size |

| Chemical Abstracts Service Number | 1474034-05-3 | Unique chemical identifier |

| International Nonproprietary Name Number | 10135 | International nomenclature |

| European Community Number | 962-491-6 | European regulatory identifier |

The compound's structural classification within the triterpenoid family is based on its derivation from the oleanane scaffold, which represents one of the major structural classes of pentacyclic triterpenoids. Oleanane-type triterpenoids are characterized by their specific ring system arrangement and stereochemical configuration, which distinguishes them from other triterpenoid classes such as ursane, lupane, and dammarane types. The oleanane framework consists of five fused rings designated A through E, with specific methyl group positioning that defines the stereochemical identity of this structural class.

The chemical taxonomy of omaveloxolone places it within several overlapping classification systems that reflect different aspects of its molecular structure and biological activity. From a pharmacological perspective, the compound is classified as an antioxidant and anti-inflammatory agent, reflecting its primary mechanism of action through nuclear factor (erythroid-derived 2)-like 2 pathway activation. The compound also falls within the category of cytochrome P-450 enzyme substrates and inducers, indicating its interactions with hepatic metabolic pathways. Additionally, omaveloxolone is classified as a nervous system agent, reflecting its therapeutic application in neurological conditions.

The structural modifications that distinguish omaveloxolone from its natural triterpenoid precursors include the presence of fluorine atoms in the difluoropropanamide moiety, which significantly alters the compound's physicochemical properties and biological activity. The incorporation of the cyano group and the specific oxidation pattern of the ring system represent additional structural features that contribute to the compound's unique pharmacological profile. These modifications exemplify the principles of medicinal chemistry that guide the transformation of natural products into clinically useful pharmaceutical agents through strategic structural optimization.

Molecular Formula and Weight

Omaveloxolone possesses the molecular formula C₃₃H₄₄F₂N₂O₃, establishing it as a complex organic compound containing 33 carbon atoms, 44 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms [1] [3]. The molecular weight of omaveloxolone is precisely 554.723 grams per mole, with a monoisotopic mass of 554.331999611 atomic mass units [1] [4]. These molecular parameters position omaveloxolone within the category of moderately large organic molecules, reflecting its complex polycyclic structure derived from natural triterpenoid precursors [5].

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₄₄F₂N₂O₃ |

| Molecular Weight (g/mol) | 554.723 |

| Exact Mass (g/mol) | 554.723 |

| Monoisotopic Mass (g/mol) | 554.331999611 |

The elemental composition reveals significant structural modifications compared to its parent oleanane framework, particularly the incorporation of fluorine atoms and nitrogen-containing functional groups that distinguish it from naturally occurring triterpenoids [1] [5].

International Union of Pure and Applied Chemistry Nomenclature and Identifiers

The International Union of Pure and Applied Chemistry systematic name for omaveloxolone is N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide [1] [3] [7]. This comprehensive nomenclature reflects the complex stereochemical arrangements and functional group modifications present within the molecule [1].

The compound is registered under Chemical Abstracts Service number 1474034-05-3, providing its unique chemical registry identifier [1] [3] [7]. The International Chemical Identifier Key for omaveloxolone is RJCWBNBKOKFWNY-IDPLTSGASA-N, which serves as a standardized molecular identifier in chemical databases [1] [3]. Additional database identifiers include PubChem Compound Identifier 71811910, DrugBank identifier DB12513, and ChEBI identifier CHEBI:229661 [1] [3].

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1474034-05-3 |

| International Chemical Identifier Key | RJCWBNBKOKFWNY-IDPLTSGASA-N |

| PubChem Compound Identifier | 71811910 |

| DrugBank Identifier | DB12513 |

| ChEBI Identifier | CHEBI:229661 |

Alternative chemical names include N-(2-cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide and the research designation RTA-408 [1] [3] [5].

Stereochemistry and Conformation

Omaveloxolone exhibits a highly complex three-dimensional structure characterized by seven defined stereocenters within its pentacyclic framework [1] [3]. The stereochemical configuration follows the pattern (4aS,6aR,6bS,8aR,12aS,14aR,14bS), indicating specific spatial arrangements at each chiral center [1] [3] [7]. This stereochemical complexity arises from the compound's derivation from the oleanane triterpenoid skeleton, which inherently possesses multiple asymmetric carbon centers [11] [17].

The conformational structure maintains the characteristic pentacyclic arrangement of oleanane-type triterpenoids, consisting of five interconnected six-membered rings designated as rings A, B, C, D, and E [17] [21]. The molecular conformation is stabilized by the rigid polycyclic framework, which restricts rotational freedom and maintains a relatively fixed three-dimensional geometry [11] [17].

| Stereocenter | Configuration | Ring Assignment |

|---|---|---|

| 4aS | S | A-B ring junction |

| 6aR | R | A-B ring junction |

| 6bS | S | B-C ring junction |

| 8aR | R | C-D ring junction |

| 12aS | S | C-D ring junction |

| 14aR | R | D-E ring junction |

| 14bS | S | D-E ring junction |

The presence of alternate stereochemistry has been documented in various chemical databases, indicating that multiple stereoisomeric forms may exist depending on synthetic conditions and purification methods [11]. The specific stereochemical arrangement of omaveloxolone is crucial for its biological activity and distinguishes it from other synthetic triterpenoid derivatives [18] [22].

Physical Properties

Omaveloxolone manifests as a white to off-white amorphous solid under standard conditions, lacking a defined crystalline structure [39]. The compound demonstrates a pKa value of 7.26, indicating moderate acidity that approaches physiological pH ranges [12] [39]. The logarithm of the partition coefficient exceeds 5, establishing omaveloxolone as a highly lipophilic compound with strong preference for organic phases over aqueous environments [14].

| Property | Value |

|---|---|

| Physical State | Amorphous solid |

| Appearance | White to off-white |

| pKa | 7.26 |

| Log P | >5 |

| Protein Binding (%) | 97 |

The high lipophilicity contributes to extensive protein binding, with 97% of circulating omaveloxolone bound to plasma proteins [12]. This characteristic significantly influences the compound's distribution and bioavailability in biological systems [14] [35].

Solubility Parameters

Omaveloxolone exhibits practically insoluble characteristics in water across the physiological pH range, reflecting its highly lipophilic nature [12] [39]. The intrinsic solubility varies significantly between polymorphic forms, with crystalline omaveloxolone demonstrating an intrinsic solubility of 0.154 micrograms per milliliter, while the amorphous form shows approximately 1.1 micrograms per milliliter [14].

In simulated intestinal fluid, the compound shows enhanced solubility compared to pure water systems [14]. FaSSIF-V2 solubility measurements reveal 1.4 micrograms per milliliter for crystalline forms and 14 micrograms per milliliter for amorphous preparations [14]. FeSSIF solubility demonstrates further improvement, reaching 9 micrograms per milliliter for crystalline material and 90 micrograms per milliliter for amorphous forms [14].

| Solvent System | Crystalline Form (μg/mL) | Amorphous Form (μg/mL) |

|---|---|---|

| Water (intrinsic) | 0.154 | ~1.1 |

| FaSSIF-V2 | 1.4 | 14 |

| FeSSIF | 9 | 90 |

| DMSO | >10,000 | >10,000 |

Organic solvents provide significantly enhanced solubility, with dimethyl sulfoxide supporting concentrations exceeding 10 milligrams per milliliter [13]. The dramatic solubility differences between aqueous and organic media reflect the compound's strong hydrophobic character and limited hydrogen bonding capacity with water molecules [14].

Stability Characteristics

Omaveloxolone demonstrates favorable stability characteristics under normal storage and handling conditions [13]. The compound remains chemically stable at room temperature when protected from environmental stressors [13]. Long-term storage requires maintenance at -20°C with protection from both air and light exposure to prevent degradation [8] [13].

Chemical degradation studies indicate no measurable decomposition occurs over 24-hour periods in biorelevant media, suggesting good stability under physiological conditions [14]. The compound shows resistance to hydrolytic breakdown across the physiological pH range, maintaining structural integrity in aqueous environments despite its limited solubility [14] [37].

| Parameter | Characteristics |

|---|---|

| Chemical Stability | Stable under normal conditions |

| Thermal Stability | Stable at room temperature |

| pH Stability | Stable across physiological pH range |

| Storage Temperature | -20°C for long-term storage |

| Storage Conditions | Protect from air and light |

| Light Sensitivity | Light sensitive - requires protection |

| Air Sensitivity | Air sensitive - requires protection |

| Hydrolysis Resistance | Resistant to hydrolysis |

Temperature stability studies demonstrate that omaveloxolone maintains its chemical integrity at room temperature but benefits from refrigerated storage for extended periods [13]. The compound exhibits sensitivity to oxidative conditions, necessitating storage under inert atmospheres when possible [13]. Light exposure can promote photodegradation, requiring storage in amber containers or light-protected environments [8] [13].

Structural Relationship to Other Oleanane Triterpenoids

Omaveloxolone belongs to the oleanane class of pentacyclic triterpenoids, sharing fundamental structural features with naturally occurring compounds such as oleanolic acid and beta-amyrin [3] [5] [17]. The basic pentacyclic framework consists of five fused six-membered rings arranged in the characteristic oleanane configuration, designated as rings A through E [17] [21] [25].

The compound represents a second-generation synthetic modification of the oleanane skeleton, incorporating significant structural enhancements compared to first-generation derivatives [5] [18]. Key modifications include the introduction of a cyano group at position 11, bis-enone functionality in ring C, and replacement of the traditional carboxylic acid moiety with a difluoropropanamide group [5] [18] [26].

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Ring System |

|---|---|---|---|---|

| Omaveloxolone | C₃₃H₄₄F₂N₂O₃ | 554.72 | Difluoropropanamide group, cyano group, bis-enone C-ring | Pentacyclic oleanane (modified) |

| Bardoxolone | C₃₂H₄₃NO₅ | 537.69 | Carboxylic acid, cyano group, bis-enone C-ring | Pentacyclic oleanane (modified) |

| Oleanolic Acid | C₃₀H₄₈O₃ | 456.70 | Carboxylic acid, hydroxyl group, single C=C | Pentacyclic oleanane |

| Beta-amyrin | C₃₀H₅₀O | 426.72 | Hydroxyl group, single C=C | Pentacyclic oleanane |

| Glycyrrhetinic Acid | C₃₀H₄₆O₄ | 470.68 | Carboxylic acid, ketone, single C=C | Pentacyclic oleanane |

Structural comparisons with bardoxolone reveal close similarities, as both compounds feature the same core ring modifications including the cyano group and bis-enone C-ring structure [18] [26] [30]. The primary distinction lies in the terminal functional group, where omaveloxolone incorporates a difluoropropanamide moiety in place of bardoxolone's carboxylic acid group [5] [18] [26]. This modification significantly alters the compound's physicochemical properties, particularly its solubility characteristics and biological distribution [14] [31].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of Friedreich's ataxia

Mechanism of Action

Absorption Distribution and Excretion

Omaveloxolone is mainly excreted in feces. In healthy subjects given a single oral dose of radiolabeled omaveloxolone (150 mg), about 92% and 0.1% of the dose were recovered in feces and urine, respectively. Approximately 91% of the omaveloxolone found in feces was recovered within 96 hours after administration.

Omaveloxolone has an apparent volume of distribution of 7361 L.

Omaveloxolone has an apparent plasma clearance of 109 L/hr.

Metabolism Metabolites

Wikipedia

�-Octalactone

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients